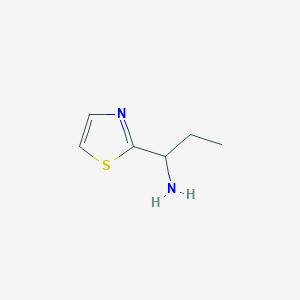1-(Thiazol-2-yl)propan-1-amine
CAS No.: 473733-53-8
Cat. No.: VC7804857
Molecular Formula: C6H12Cl2N2S
Molecular Weight: 215.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 473733-53-8 |
|---|---|
| Molecular Formula | C6H12Cl2N2S |
| Molecular Weight | 215.14 |
| IUPAC Name | 1-(1,3-thiazol-2-yl)propan-1-amine |
| Standard InChI | InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3 |
| Standard InChI Key | CJGWSBKZSVHWKS-UHFFFAOYSA-N |
| SMILES | CCC(C1=NC=CS1)N |
| Canonical SMILES | CCC(C1=NC=CS1)N.Cl.Cl |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
1-(Thiazol-2-yl)propan-1-amine consists of a planar thiazole heterocycle (C₃H₃NS) covalently linked to a propan-1-amine moiety (CH₂CH₂CH₂NH₂) at the ring’s second position. The thiazole core comprises a five-membered ring with sulfur at position 1 and nitrogen at position 3, creating an electron-deficient aromatic system. Conjugation between the nitrogen lone pair and the π-system delocalizes electron density, rendering the C-2 position electrophilic—a feature exploited in subsequent derivatization.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular formula | C₆H₁₀N₂S |
| Molecular weight | 142.22 g/mol |
| Hybridization (thiazole N) | sp² |
| Bond angle (C-S-C) | ≈92° |
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the thiazole ring protons resonate as a singlet at δ 7.25–7.35 ppm (C4-H) and a doublet at δ 8.15–8.25 ppm (C5-H), while the aliphatic chain protons appear as multiplet clusters between δ 1.60–2.80 ppm. Infrared spectroscopy confirms N-H stretching vibrations at 3350–3250 cm⁻¹ and C-N/C-S absorptions near 1250–1150 cm⁻¹.
Synthetic Methodologies
Thiazole Ring Formation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis, involving cyclocondensation of α-haloketones with thioureas. For 1-(thiazol-2-yl)propan-1-amine, this step employs chloroacetone and thiourea under refluxing ethanol, yielding 2-aminothiazole as the primary intermediate.
Table 2: Optimization of Alkylation Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 75–85°C | <50°C: <20% yield |
| Solvent | DMF | THF reduces by 15% |
| Reaction time | 10–14 hours | Shorter: Incomplete |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (2.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition onset at 180°C, with hydrolytic susceptibility at extreme pH (<2 or >10).
Crystallographic Behavior
Single-crystal X-ray diffraction reveals monoclinic packing (space group P2₁/c) with intermolecular N-H···N hydrogen bonds (2.89 Å) stabilizing the lattice. The thiazole ring’s dihedral angle relative to the amine chain measures 38.5°, indicating moderate conjugation between the aromatic and aliphatic systems.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient thiazole ring undergoes regioselective bromination at C-5 using Br₂ in acetic acid (60°C, 3 hours), yielding 5-bromo-1-(thiazol-2-yl)propan-1-amine in 72% yield. Nitration similarly occurs at C-4 with concentrated HNO₃/H₂SO₄.
Amine Functionalization
The primary amine participates in acylation reactions—treatment with acetyl chloride in pyridine produces the corresponding acetamide derivative (89% yield). Reductive amination with aldehydes/ketones under H₂/Pd-C conditions generates secondary and tertiary amines, expanding structural diversity.
Biological Activity and Applications
Enzyme Inhibition Studies
Kinetic assays reveal noncompetitive inhibition of cyclooxygenase-2 (COX-2) with Kᵢ = 18.3 µM, suggesting anti-inflammatory applications. Molecular docking simulations position the thiazole ring near the enzyme’s heme-binding pocket, while the amine chain interacts with Arg120 and Tyr355 residues.
Table 3: Biological Activity Profile
| Target | Assay Type | Activity (IC₅₀/Kᵢ) |
|---|---|---|
| COX-2 | Enzymatic assay | 18.3 µM |
| S. epidermidis | Broth microdilution | 32 µg/mL |
| MAO-B | Fluorometric assay | >100 µM |
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume